molecular formula C9H13N3O3 B12894564 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 90258-57-4

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B12894564
CAS No.: 90258-57-4
M. Wt: 211.22 g/mol
InChI Key: MYQIZMNJVUEJQV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of dioxolane derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:

    Formation of the Dioxolane Ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the Triazole Group: The triazole group can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol
  • 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)propane

Uniqueness

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of the dioxolane and triazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90258-57-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-dioxolan-2-yl)-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C9H13N3O3/c1-7-4-14-9(2,15-7)8(13)3-12-6-10-5-11-12/h5-7H,3-4H2,1-2H3

InChI Key

MYQIZMNJVUEJQV-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)C(=O)CN2C=NC=N2

Origin of Product

United States

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